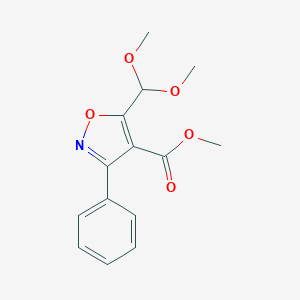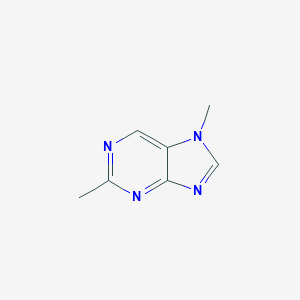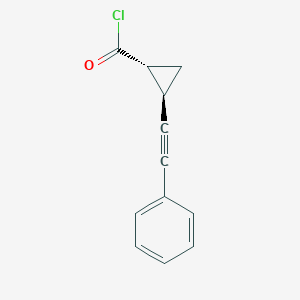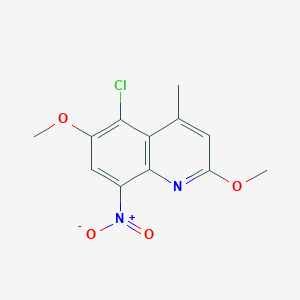
3-(2,5-Dimethoxyphenyl)-1H-Pyrazole
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)propanoic acid is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of the resulting 3-(2,5-dimethoxyphenyl)prop-1-ynes under Hay conditions, which gave the hexa-2,4-diynes in good yields .
Molecular Structure Analysis
The molecular formula of 3-(2,5-Dimethoxyphenyl)propanoic acid is C11H14O4. The angle between the mean planes of the aromatic ring and the propionic acid group is 78.56 (2)°. The fully extended propionic side chain is in a trans configuration with a C—C—C—C torsion angle of ‑172.25 (7)° .
Chemical Reactions Analysis
Chalcones, which are functionally related to 3-(2,5-dimethoxyphenyl)-1H-Pyrazole, are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit .
Physical And Chemical Properties Analysis
The molecular weight of 3-(2,5-Dimethoxyphenyl)propanoic acid is 210.23 g/mol .
Applications De Recherche Scientifique
Synthesis of Chalcones
Chalcones are a class of compounds that have been synthesized using 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole . Chalcones are the main component of some natural compounds and have various applications in medicinal chemistry due to their bioactive properties .
Medicinal Chemistry
Chalcones, which can be synthesized from 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole, have shown potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . This suggests that 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole could potentially be used in the development of new therapeutic agents.
Material Science
The compound has been used in the synthesis of new materials. For example, it has been used in the synthesis of a newly characterized chalcone . The synthesized compound was found to have interesting properties, including stability and a specific crystal structure .
Computational Chemistry
The compound has been used in computational chemistry studies. For example, Density Functional Theory (DFT) calculations were performed to understand the energy levels of the frontier molecular orbitals . This kind of information is useful for predicting the reactivity and stability of the molecule.
Bio-inspired Synthesis
The unique chemical structural features of chalcones, which can be synthesized from 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole, have inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity .
Biomolecular Interactions
Chalcones, which can be synthesized from 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole, have been studied for their interactions at the biomolecular level . Understanding these interactions can reveal possible mechanisms of action, which is crucial in drug discovery and development.
Mécanisme D'action
Target of Action
A structurally similar compound, 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine, has been reported to target dihydrofolate reductase in both bacillus anthracis and humans .
Mode of Action
Based on the target of the structurally similar compound mentioned above, it can be hypothesized that it may interact with dihydrofolate reductase, an enzyme involved in the tetrahydrofolate synthesis pathway .
Biochemical Pathways
If it does indeed target dihydrofolate reductase, it could potentially affect the tetrahydrofolate synthesis pathway, which plays a crucial role in the synthesis of nucleotides and certain amino acids .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-3-4-11(15-2)9(7-8)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFGLUGSZPRTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596385 | |
| Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-1H-Pyrazole | |
CAS RN |
181122-45-2 | |
| Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)









![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)

